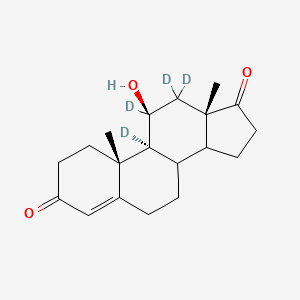

11-Beta-hydroxyandrostenedione-d4

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C19H26O3 |

|---|---|

分子量 |

306.4 g/mol |

IUPAC 名称 |

(9S,10R,11S,13S)-9,11,12,12-tetradeuterio-11-hydroxy-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-15,17,21H,3-8,10H2,1-2H3/t13?,14?,15-,17+,18-,19-/m0/s1/i10D2,15D,17D |

InChI 键 |

WSCUHXPGYUMQEX-BEWPYKOHSA-N |

手性 SMILES |

[2H][C@]12C(CCC3=CC(=O)CC[C@@]31C)C4CCC(=O)[C@]4(C([C@]2([2H])O)([2H])[2H])C |

规范 SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=O)C)O |

产品来源 |

United States |

Foundational & Exploratory

What is the role of 11-Beta-hydroxyandrostenedione-d4 in steroidogenesis?

An In-Depth Technical Guide on the Role of 11β-Hydroxyandrostenedione in Steroidogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

11β-hydroxyandrostenedione (11β-OHA4) is an endogenous C19 steroid hormone produced almost exclusively in the adrenal glands.[1][2][3] Historically overlooked and considered an inactive metabolic byproduct, recent advancements in analytical techniques have repositioned 11β-OHA4 as a crucial precursor in the "11-oxygenated androgen" pathway.[4][5][6][7] It is now understood that 11β-OHA4, while not significantly androgenic itself, is metabolized in peripheral tissues to potent androgens, including 11-ketotestosterone (11KT) and 11-ketodihydrotestosterone (11KDHT).[4][6][8]

This pathway has profound implications in various physiological and pathophysiological states, notably in driving androgen-dependent diseases like castration-resistant prostate cancer (CRPC).[5][6][9] The deuterated form, 11-Beta-hydroxyandrostenedione-d4 , serves as a critical analytical tool. As a stable isotope-labeled internal standard, it is indispensable for accurate quantification of its endogenous counterpart in complex biological matrices using mass spectrometry.[10] This guide provides a comprehensive overview of the biosynthesis, metabolism, and functional significance of 11β-OHA4 in steroidogenesis.

Biosynthesis of 11β-Hydroxyandrostenedione

The primary route of 11β-OHA4 synthesis occurs in the zona fasciculata and zona reticularis of the adrenal cortex.[3][11]

-

Primary Pathway : The synthesis is predominantly catalyzed by the mitochondrial enzyme Cytochrome P450 11β-hydroxylase (CYP11B1) .[2][4][7] This enzyme facilitates the 11β-hydroxylation of androstenedione (A4), a key step that commits the steroid to the 11-oxygenated pathway.[7][11] Kinetic studies have revealed that androstenedione is a highly preferred substrate for CYP11B1, even more so than the classical glucocorticoid precursors.[11] While aldosterone synthase (CYP11B2) can also catalyze 11β-hydroxylation, its conversion of androstenedione is negligible.[12]

-

Alternative Pathway : A secondary, minor pathway has been proposed involving the 17,20-lyase activity of CYP17A1 on 21-deoxycortisol.[7]

The adrenal-specific expression of CYP11B1 is the reason 11β-OHA4 and its downstream metabolites are considered markers of adrenal androgen synthesis.[7]

References

- 1. 11β-Hydroxyandrostenedione - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 11β-Hydroxyandrostenedione Returns to the Steroid Arena: Biosynthesis, Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 11β-hydroxyandrostenedione returns to the steroid arena: biosynthesis, metabolism and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 11β-Hydroxyandrostenedione: Downstream metabolism by 11βHSD, 17βHSD and SRD5A produces novel substrates in familiar pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Androstenedione Is the Preferred Substrate for Cytochrome P450 11β-hydroxylase Leading to the Production of 11β-Hydroxyandrostenedione in the Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 11β-hydroxyandrostenedione, the product of androstenedione metabolism in the adrenal, is metabolized in LNCaP cells by 5α-reductase yielding 11β-hydroxy-5α-androstanedione - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis Pathway of 11-Beta-Hydroxyandrostenedione: A Technical Guide for Researchers

An in-depth exploration of the enzymatic cascade, kinetics, and experimental methodologies for studying the adrenal-derived androgen, 11-Beta-hydroxyandrostenedione, and its downstream metabolites.

This technical guide provides a comprehensive overview of the biosynthesis of 11-Beta-hydroxyandrostenedione (11OHA4), an adrenal androgen precursor, and its subsequent conversion to potent 11-oxygenated androgens. This document is intended for researchers, scientists, and drug development professionals working in endocrinology, steroid biology, and related fields.

Introduction to 11-Oxygenated Androgens

While classical androgens like testosterone and dihydrotestosterone have long been the focus of androgen research, a class of adrenal-derived C19 steroids, the 11-oxygenated androgens, has emerged as significant players in both normal physiology and various pathological conditions. 11-Beta-hydroxyandrostenedione is a key precursor in this pathway, originating from the adrenal gland. Its downstream metabolites, including 11-ketotestosterone (11KT) and 11-ketodihydrotestosterone (11KDHT), are potent androgens with biological activities comparable to their classical counterparts. Understanding the biosynthesis of 11OHA4 is therefore crucial for elucidating the roles of these 11-oxygenated androgens in health and disease.

The Biosynthesis Pathway of 11-Beta-Hydroxyandrostenedione and its Metabolites

The synthesis of 11OHA4 begins in the adrenal cortex and involves a series of enzymatic reactions. Subsequently, 11OHA4 is metabolized in peripheral tissues to more potent androgens.

Adrenal Synthesis of 11-Beta-Hydroxyandrostenedione

The primary site of 11OHA4 production is the adrenal gland. The key enzymatic step is the 11β-hydroxylation of androstenedione (A4).

-

Precursor: Androstenedione (A4)

-

Enzyme: Cytochrome P450 11β-hydroxylase (CYP11B1)

-

Product: 11-Beta-hydroxyandrostenedione (11OHA4)

CYP11B1, a mitochondrial enzyme predominantly found in the zona fasciculata of the adrenal gland, catalyzes this conversion.[1]

Peripheral Metabolism of 11-Beta-Hydroxyandrostenedione

Following its release from the adrenal gland, 11OHA4 undergoes further metabolism in peripheral tissues, such as the kidney and adipose tissue, to produce a series of 11-oxygenated androgens.

-

Conversion to 11-Ketoandrostenedione (11KA4):

-

Enzyme: 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2)

-

Reaction: Oxidation of the 11β-hydroxyl group of 11OHA4 to a keto group.[2]

-

-

Conversion to 11-Ketotestosterone (11KT):

-

Enzyme: Aldo-keto reductase family 1 member C3 (AKR1C3)

-

Reaction: Reduction of the 17-keto group of 11KA4.

-

-

Conversion to 11-Ketodihydrotestosterone (11KDHT):

The following diagram illustrates the core biosynthesis pathway of 11-Beta-hydroxyandrostenedione and its subsequent metabolism.

Quantitative Data: Enzyme Kinetics

The efficiency of each enzymatic step in the biosynthesis of 11-oxygenated androgens is determined by the kinetic parameters of the involved enzymes. The following table summarizes the available Michaelis-Menten constants (Km) and maximum velocities (Vmax) for the key reactions.

| Enzyme | Substrate | Product | Km (µM) | Vmax (pmol/min/mg protein) | Catalytic Efficiency (Vmax/Km) |

| CYP11B1 | Androstenedione | 11-Beta-hydroxyandrostenedione | 0.21[1] | 315.77[1] | 1503.67 |

| HSD11B2 | 11-Beta-hydroxyandrostenedione | 11-Ketoandrostenedione | 0.38 (apparent)[2] | Not explicitly stated | Not available |

| AKR1C3 | 11-Ketoandrostenedione | 11-Ketotestosterone | 1.1 ± 0.1 | 10.3 ± 0.3 (nmol/min/mg) | 9.36 |

| SRD5A1 | 11-Ketotestosterone | 11-Ketodihydrotestosterone | 0.64 (apparent)[3] | Not efficiently catalyzed[3][4] | Low |

| SRD5A2 | 11-Ketotestosterone | 11-Ketodihydrotestosterone | 0.45 (apparent) | Efficiently catalyzed | High |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the 11-Beta-hydroxyandrostenedione biosynthesis pathway.

In Vitro Enzyme Activity Assays

The following protocols describe methods to measure the activity of the key enzymes in the pathway using in vitro systems.

This assay measures the conversion of androstenedione to 11-Beta-hydroxyandrostenedione by CYP11B1.

-

Enzyme Source: Recombinant human CYP11B1 expressed in a suitable cell line (e.g., HEK293 cells) or microsomes from adrenal tissue.

-

Substrate: Androstenedione (A4).

-

Cofactors: NADPH.

-

Reaction Buffer: 50 mM potassium phosphate buffer (pH 7.4).

-

Procedure:

-

Pre-incubate the enzyme preparation in the reaction buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding a solution of androstenedione (e.g., in ethanol, final concentration 0.1-10 µM) and NADPH (final concentration 1 mM).

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a solvent such as ethyl acetate or by placing the reaction on ice.

-

Extract the steroids from the reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).

-

Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis.

-

-

Analysis: Quantify the product, 11-Beta-hydroxyandrostenedione, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This assay measures the conversion of 11-Beta-hydroxyandrostenedione to 11-ketoandrostenedione by HSD11B2.

-

Enzyme Source: Recombinant human HSD11B2 expressed in a suitable cell line or microsomes from tissues with high HSD11B2 expression (e.g., kidney).

-

Substrate: 11-Beta-hydroxyandrostenedione (11OHA4).

-

Cofactor: NAD+.

-

Reaction Buffer: 100 mM Tris-HCl buffer (pH 8.0).

-

Procedure:

-

Pre-incubate the enzyme preparation in the reaction buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding a solution of 11-Beta-hydroxyandrostenedione (e.g., in ethanol, final concentration 0.1-5 µM) and NAD+ (final concentration 1 mM).

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction and extract the steroids as described for the CYP11B1 assay.

-

-

Analysis: Quantify the product, 11-ketoandrostenedione, using LC-MS/MS.

This assay measures the conversion of 11-ketoandrostenedione to 11-ketotestosterone by AKR1C3.

-

Enzyme Source: Recombinant human AKR1C3.

-

Substrate: 11-Ketoandrostenedione (11KA4).

-

Cofactor: NADPH.

-

Reaction Buffer: 100 mM potassium phosphate buffer (pH 6.5).

-

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NADPH (final concentration 200 µM), and the enzyme.

-

Initiate the reaction by adding a solution of 11-ketoandrostenedione (e.g., in ethanol, final concentration 0.5-20 µM).

-

Monitor the decrease in NADPH absorbance at 340 nm using a spectrophotometer at 37°C.

-

Alternatively, the reaction can be stopped at different time points and the product quantified by LC-MS/MS.

-

-

Analysis: Calculate the enzyme activity based on the rate of NADPH consumption or the rate of 11-ketotestosterone formation.

This assay measures the conversion of 11-ketotestosterone to 11-ketodihydrotestosterone by SRD5A1 and SRD5A2.

-

Enzyme Source: Microsomes from cells overexpressing human SRD5A1 or SRD5A2.

-

Substrate: 11-Ketotestosterone (11KT).

-

Cofactor: NADPH.

-

Reaction Buffer: 40 mM potassium phosphate buffer (pH 6.5).

-

Procedure:

-

Pre-incubate the microsomal preparation in the reaction buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding a solution of 11-ketotestosterone (e.g., in ethanol, final concentration 0.1-5 µM) and NADPH (final concentration 1 mM).

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and extract the steroids as described previously.

-

-

Analysis: Quantify the product, 11-ketodihydrotestosterone, using LC-MS/MS.

Quantification of 11-Oxygenated Androgens by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for the accurate and sensitive quantification of steroid hormones, including the 11-oxygenated androgens.

-

Sample Preparation:

-

Liquid-Liquid Extraction: Extract steroids from biological matrices (e.g., serum, cell culture media) using an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.

-

Solid-Phase Extraction (SPE): Alternatively, use SPE cartridges for a more automated and cleaner extraction.

-

Derivatization (Optional): Derivatization (e.g., with dansyl chloride) can be employed to improve the ionization efficiency and sensitivity for certain steroids.

-

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase column for the separation of the steroids.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid or ammonium fluoride) is typically used.

-

-

Mass Spectrometric Detection:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Detection: Employ multiple reaction monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and its internal standard.

-

The following diagram outlines a general workflow for the quantification of 11-oxygenated androgens.

Conclusion

The biosynthesis of 11-Beta-hydroxyandrostenedione and its subsequent metabolism represent a significant pathway for the production of potent androgens. A thorough understanding of the enzymes involved, their kinetics, and the methodologies to study them is essential for advancing our knowledge of androgen physiology and pathophysiology. This technical guide provides a foundational resource for researchers to design and execute experiments aimed at further unraveling the complexities of the 11-oxygenated androgen pathway and its implications for human health.

References

- 1. Androstenedione Is the Preferred Substrate for Cytochrome P450 11β-hydroxylase Leading to the Production of 11β-Hydroxyandrostenedione in the Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impaired 11β-Hydroxysteroid Dehydrogenase Type 2 Activity in Kidney Disease Disrupts 11-Oxygenated Androgen Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

The Metabolic Journey of 11-Beta-Hydroxyandrostenedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Beta-hydroxyandrostenedione (11β-OHA4) is an adrenal-derived C19 steroid that has emerged from relative obscurity to become a focal point in the study of androgen physiology and pathology. Initially considered an inactive metabolite, recent advancements in analytical techniques have revealed its role as a key precursor in a significant pathway leading to the generation of potent androgens. This technical guide provides an in-depth exploration of the metabolic fate of 11β-OHA4 in humans, detailing its enzymatic transformations, the resulting bioactive androgens, and the analytical methodologies used to elucidate these processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the role of 11-oxygenated androgens in health and disease.

Biosynthesis of 11β-Hydroxyandrostenedione

The synthesis of 11β-OHA4 is almost exclusively confined to the adrenal cortex, specifically the zona fasciculata and zona reticularis. The primary pathway involves the 11β-hydroxylation of androstenedione (A4) by the enzyme cytochrome P450 11β-hydroxylase (CYP11B1) . This reaction is a crucial branch point in adrenal steroidogenesis, diverting A4 from the classical androgen synthesis pathway. While the adrenal glands also produce testosterone (T), its conversion to 11β-hydroxytestosterone (11OHT) by CYP11B1 occurs at a much lower rate, making 11β-OHA4 the principal C11-oxygenated androgen precursor.[1][2] The expression of CYP11B1 is negligible in the gonads, confirming the adrenal origin of this class of androgens.[3] Adrenocorticotropic hormone (ACTH) stimulation has been shown to increase the adrenal output of 11β-OHA4.

The Metabolic Transformation of 11β-OHA4: A Multi-Enzyme Cascade

Once synthesized and released into circulation, 11β-OHA4 undergoes a series of enzymatic conversions in peripheral tissues, leading to the formation of several biologically active and inactive metabolites. The key enzymes involved in this cascade include 11β-hydroxysteroid dehydrogenases (11β-HSD), 17β-hydroxysteroid dehydrogenases (17β-HSD), steroid 5α-reductases (SRD5A), and aldo-keto reductases (AKR).

Key Metabolic Pathways

The metabolic journey of 11β-OHA4 can be summarized in the following key pathways:

-

The 11-Keto Pathway: This is the major route for the activation of 11β-OHA4.

-

11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) , predominantly found in mineralocorticoid target tissues like the kidney, oxidizes 11β-OHA4 to 11-ketoandrostenedione (11KA4) .

-

11KA4 is then converted to the potent androgen 11-ketotestosterone (11KT) by the action of aldo-keto reductase 1C3 (AKR1C3) , also known as 17β-hydroxysteroid dehydrogenase type 5.

-

-

The 11-Hydroxy Pathway:

-

17β-hydroxysteroid dehydrogenases (17β-HSDs) can reduce the 17-keto group of 11β-OHA4 to form 11β-hydroxytestosterone (11OHT) .

-

-

5α-Reduction:

-

Both 11β-OHA4 and its downstream metabolites can be further metabolized by steroid 5α-reductase (SRD5A) . For instance, 11KT can be converted to the highly potent androgen 11-ketodihydrotestosterone (11KDHT) .

-

-

Interconversion and Inactivation:

-

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , found in glucocorticoid target tissues like the liver and adipose tissue, can catalyze the reverse reaction, converting 11KA4 back to 11β-OHA4.

-

Oxidative 17β-HSDs can convert 11KT and 11OHT back to 11KA4 and 11β-OHA4, respectively.

-

The relative contribution of each pathway is dependent on the tissue-specific expression and activity of these enzymes.

Signaling Pathways and Metabolic Workflows

The metabolic cascade of 11β-OHA4 is a complex interplay of enzymes in different tissues. The following diagrams illustrate these pathways and a typical experimental workflow for their investigation.

References

The Resurgence of an Adrenal Prohormone: A Technical Guide to 11-Beta-Hydroxyandrostenedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially identified in the 1950s, 11β-hydroxyandrostenedione (11-OHA4) was long considered an inactive byproduct of adrenal steroidogenesis. However, recent advancements in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have reignited interest in this unique C19 steroid. It is now understood that 11-OHA4 serves as a significant prohormone, contributing to the pool of active androgens, particularly in specific physiological and pathological contexts. This technical guide provides an in-depth exploration of the function of 11-OHA4 as a prohormone, its metabolic pathways, and its implications for human health and disease, with a focus on quantitative data and detailed experimental methodologies.

Biosynthesis of 11-Beta-Hydroxyandrostenedione

11-OHA4 is primarily synthesized in the zona fasciculata and zona reticularis of the adrenal glands.[1] The key enzyme responsible for its production is cytochrome P450 11β-hydroxylase (CYP11B1) , a mitochondrial enzyme that catalyzes the 11β-hydroxylation of androstenedione (A4).[1][2] While CYP11B1's primary role is in the final step of cortisol synthesis, it also efficiently converts androstenedione to 11-OHA4.[1] The production of 11-OHA4 is stimulated by adrenocorticotropic hormone (ACTH).[3][4]

The Prohormone Function of 11-Beta-Hydroxyandrostenedione: A Multi-Step Metabolic Cascade

11-OHA4 itself exhibits negligible androgenic activity.[5] Its significance lies in its role as a precursor to more potent androgens through a series of enzymatic conversions that can occur in both the adrenal glands and peripheral tissues.[6][7][8]

Key Metabolic Enzymes and Pathways

The metabolic fate of 11-OHA4 is determined by the tissue-specific expression and activity of several key steroidogenic enzymes:

-

11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2): This enzyme is abundantly expressed in mineralocorticoid target tissues like the kidney and catalyzes the oxidation of the 11β-hydroxyl group of 11-OHA4 to form 11-ketoandrostenedione (11-KA4) .[9][10] This conversion is a critical step, as 11-KA4 is a key intermediate in the formation of the potent androgen 11-ketotestosterone.[10]

-

17β-Hydroxysteroid Dehydrogenases (17β-HSDs): This family of enzymes is responsible for the interconversion of 17-keto and 17-hydroxyl groups. Specifically, enzymes like aldo-keto reductase 1C3 (AKR1C3 or 17β-HSD5) convert 11-KA4 to 11-ketotestosterone (11-KT) in peripheral tissues such as adipose tissue.[9][11]

-

Steroid 5α-Reductases (SRD5A1 and SRD5A2): These enzymes catalyze the reduction of the A-ring of C19 steroids. 11-OHA4 can be 5α-reduced to 11β-hydroxy-5α-androstanedione (11-OH-5α-dione) .[12] More importantly, 11-KT can be converted by SRD5A to the highly potent androgen 11-ketodihydrotestosterone (11-KDHT) .[6]

The interplay of these enzymes results in a complex metabolic network, with multiple pathways leading from 11-OHA4 to the active androgens 11-KT and 11-KDHT. The predominant pathway is likely dependent on the specific tissue and its enzymatic makeup.[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes involved in 11-OHA4 metabolism and the resulting androgenic activity.

Table 1: Kinetic Parameters of Key Enzymes in 11-OHA4 Metabolism

| Enzyme | Substrate | Product | Km (μM) | Vmax (pmol/min/mg protein) | Catalytic Efficiency (Vmax/Km) | Source(s) |

| CYP11B1 | Androstenedione | 11β-Hydroxyandrostenedione | 0.21 | 315.77 | 1503.7 | [5] |

| Testosterone | 11β-Hydroxytestosterone | 1.03 | 100.9 | 97.96 | [5] | |

| 11β-HSD2 | 11β-Hydroxyandrostenedione | 11-Ketoandrostenedione | 0.057 | - | 0.68 | [9] |

| 11β-Hydroxytestosterone | 11-Ketotestosterone | 0.035 | - | 0.8 | [9] | |

| Cortisol | Cortisone | 0.046 | - | 0.08 | [9] |

Table 2: Androgen Receptor Binding Affinity and Agonist Potency

| Steroid | Androgen Receptor Binding Affinity (Ki, nM) | Androgen Receptor Agonist Potency (EC50, nM) | Relative Androgenic Activity | Source(s) |

| Testosterone (T) | 34.3 | 0.22 | Potent | [6][10] |

| Dihydrotestosterone (DHT) | 22.7 | - | Most Potent | [6] |

| 11-Ketotestosterone (11-KT) | 80.8 | 0.74 | Potent, similar to T | [6][10] |

| 11-Ketodihydrotestosterone (11-KDHT) | 20.4 | - | Potent, similar to DHT | [6] |

| 11β-Hydroxyandrostenedione (11-OHA4) | - | - | Negligible | [5] |

| 11β-Hydroxytestosterone (11-OHT) | - | Lower than T and 11-KT | Weak Agonist | [5] |

| 11-Ketoandrostenedione (11-KA4) | - | Elicits response at 100 nM | Weak Agonist | [5] |

Table 3: Circulating Concentrations of 11-OHA4 and its Metabolites in Various Conditions

| Steroid | Condition | Concentration (nmol/L) | Source(s) |

| 11β-Hydroxyandrostenedione (11-OHA4) | Healthy Women | Median not specified, but present | [1] |

| Women with PCOS | Significantly higher than controls | [1] | |

| Women with NCAH (basal) | Higher than controls | [3] | |

| Men with CRPC (no glucocorticoids) | Median: 4.96 (range: 3.05–6.13) | [13] | |

| 11-Ketotestosterone (11-KT) | Healthy Women | Similar to Testosterone | [7] |

| Women with PCOS | Significantly higher than controls | [1] | |

| Men with CRPC | Predominant active androgen | [2] | |

| Healthy Men | Similar to levels in women | [7] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key metabolic pathways and a general experimental workflow for studying 11-OHA4 metabolism.

Caption: Metabolic conversion of 11-OHA4 to potent androgens.

Caption: General workflow for studying 11-OHA4 metabolism in vitro.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in steroid research. The following sections provide an overview of key experimental protocols.

Cell Culture and In Vitro Metabolism Studies

Objective: To investigate the metabolism of 11-OHA4 in a controlled cellular environment.

Cell Lines:

-

H295R Cells: A human adrenocortical carcinoma cell line that expresses most of the key steroidogenic enzymes and is a valuable model for studying adrenal steroidogenesis.[7]

-

LNCaP Cells: A human prostate adenocarcinoma cell line that is androgen-sensitive and expresses enzymes involved in androgen metabolism, making it suitable for studying the effects of 11-OHA4 metabolites in a prostate cancer context.[12]

-

HEK-293 Cells: A human embryonic kidney cell line that is readily transfectable and often used for heterologous expression of steroidogenic enzymes to study their specific activities.[5]

General Protocol:

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a predetermined density to achieve approximately 70-80% confluency at the time of the experiment.

-

Transfection (for HEK-293 cells): If studying a specific enzyme, transfect the cells with an expression vector containing the cDNA for the enzyme of interest (e.g., CYP11B1, 11β-HSD2) using a suitable transfection reagent according to the manufacturer's protocol. Include appropriate controls (e.g., empty vector).

-

Steroid Incubation:

-

Prepare a stock solution of 11-OHA4 (or other steroid substrates) in a suitable solvent (e.g., ethanol or DMSO).

-

Dilute the stock solution in serum-free cell culture medium to the desired final concentrations.

-

Remove the growth medium from the cells, wash with phosphate-buffered saline (PBS), and add the medium containing the steroid substrate.

-

Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

Sample Collection:

-

Collect the cell culture medium.

-

Harvest the cells by scraping or trypsinization.

-

Store samples at -80°C until steroid extraction.

-

Steroid Extraction and Quantification by LC-MS/MS

Objective: To accurately measure the concentrations of 11-OHA4 and its metabolites in biological samples (cell culture medium, plasma, etc.).

Protocol Overview:

-

Internal Standards: Add a mixture of deuterated internal standards for each steroid of interest to the samples to correct for extraction losses and matrix effects.

-

Extraction:

-

Liquid-Liquid Extraction (LLE): A common method involving the addition of an organic solvent (e.g., diethyl ether or methyl tert-butyl ether) to the sample, followed by vortexing and centrifugation to separate the organic phase containing the steroids.

-

Solid-Phase Extraction (SPE): An alternative method using a cartridge containing a solid adsorbent to retain the steroids, which are then eluted with a solvent.

-

-

Derivatization (Optional): Some steroids may require derivatization to improve their chromatographic properties or ionization efficiency in the mass spectrometer.

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Separate the extracted steroids using a suitable C18 reversed-phase column with a gradient of mobile phases (e.g., water with formic acid and methanol or acetonitrile).

-

Tandem Mass Spectrometry (MS/MS): Detect and quantify the steroids using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for each steroid and monitoring one or more of its characteristic product ions.

-

-

Data Analysis: Quantify the concentration of each steroid by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

Androgen Receptor (AR) Binding and Transactivation Assays

Objective: To determine the ability of 11-OHA4 metabolites to bind to and activate the androgen receptor.

AR Binding Assay (Competitive Radioligand Binding Assay):

-

Preparation of AR Source: Use either purified recombinant AR protein or cell lysates from cells overexpressing the AR.

-

Incubation: Incubate the AR source with a constant concentration of a radiolabeled androgen (e.g., [3H]-DHT) and increasing concentrations of the unlabeled competitor steroid (e.g., 11-KT, 11-KDHT).

-

Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand using a method such as filtration or dextran-coated charcoal.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

AR Transactivation Assay (Reporter Gene Assay):

-

Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., HEK-293, CV-1) with an AR expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE).

-

Steroid Treatment: Treat the transfected cells with various concentrations of the test steroids (e.g., 11-KT, 11-KDHT). Include a positive control (e.g., DHT) and a vehicle control.

-

Luciferase Assay: After an incubation period, lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the logarithm of the steroid concentration and fit the data to a dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximal efficacy.

Conclusion and Future Directions

The re-evaluation of 11-beta-hydroxyandrostenedione has unveiled its critical role as a prohormone in the adrenal androgen synthesis pathway. Its metabolism gives rise to potent androgens, such as 11-ketotestosterone and 11-ketodihydrotestosterone, which can significantly contribute to the overall androgenic load, particularly in conditions of adrenal androgen excess like congenital adrenal hyperplasia and polycystic ovary syndrome, as well as in castration-resistant prostate cancer.[1][13][14]

For researchers and drug development professionals, understanding the intricacies of the 11-oxygenated androgen pathway opens new avenues for diagnostics and therapeutic interventions. The development of specific inhibitors for the key enzymes in this pathway could offer novel treatment strategies for a range of androgen-dependent conditions. Further research is warranted to fully elucidate the tissue-specific regulation of these metabolic pathways and to precisely define the clinical utility of measuring 11-oxygenated androgens as biomarkers for disease diagnosis, prognosis, and treatment response. The detailed methodologies provided in this guide serve as a foundation for future investigations into this fascinating and clinically relevant area of steroid endocrinology.

References

- 1. 11-Oxygenated C19 Steroids Are the Predominant Androgens in Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of 11-oxygenated androgens in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 11beta-hydroxyandrostenedione and delta5-androstenediol as markers of adrenal androgen production in patients with 21-hydroxylase-deficient nonclassic adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Androstenedione Is the Preferred Substrate for Cytochrome P450 11β-hydroxylase Leading to the Production of 11β-Hydroxyandrostenedione in the Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]

- 7. 11-Ketotestosterone Is a Major Androgen Produced in Human Gonads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 11-Oxygenated androgens in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impaired 11β-Hydroxysteroid Dehydrogenase Type 2 Activity in Kidney Disease Disrupts 11-Oxygenated Androgen Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.eur.nl [pure.eur.nl]

- 11. escholarship.org [escholarship.org]

- 12. 11β-Hydroxyandrostenedione Returns to the Steroid Arena: Biosynthesis, Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 11-Ketotestosterone is the predominant active androgen in prostate cancer patients after castration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medrxiv.org [medrxiv.org]

The Resurgence of an Adrenal Androgen: A Technical Guide to the Discovery and Research History of 11-Beta-hydroxyandrostenedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

For many years, 11-Beta-hydroxyandrostenedione (11OHA4) was a relatively obscure steroid hormone, overshadowed by more well-known androgens. However, recent advancements in analytical techniques and a renewed interest in adrenal steroidogenesis have brought this unique C19 steroid back into the scientific spotlight. It is now understood that 11OHA4 is a significant product of the adrenal glands and serves as a crucial precursor to potent androgens that can play a role in both normal physiology and the progression of diseases such as castration-resistant prostate cancer.[1][2] This technical guide provides an in-depth overview of the discovery, historical research, and current understanding of 11OHA4, tailored for researchers, scientists, and professionals in drug development.

Discovery and Early History

The story of 11-Beta-hydroxyandrostenedione begins in the mid-20th century, a period of intense investigation into the steroids of the adrenal cortex.

1.1. First Identification in Bovine Adrenal Glands (1953)

In 1953, Jeanloz and his colleagues were the first to identify 11OHA4.[2] Their pioneering work involved the perfusion of isolated bovine adrenal glands with androstenedione (A4). The resulting perfusate was then subjected to a series of extraction and purification steps. The identification of the novel steroid was achieved through meticulous chemical analysis, including melting point determination and infrared absorption spectroscopy.[2]

1.2. Isolation from Human Adrenal Incubates (1955)

Two years later, Touchstone and his team confirmed the presence of 11OHA4 in humans.[2] They incubated human adrenal tissue and were able to isolate and identify the same steroid, definitively establishing it as a product of human adrenal steroidogenesis.

Biosynthesis of 11-Beta-hydroxyandrostenedione

The primary site of 11OHA4 synthesis is the adrenal cortex. Its production is intrinsically linked to the classical steroidogenic pathways.

2.1. The Role of Cytochrome P450 11β-hydroxylase (CYP11B1)

The key enzyme responsible for the synthesis of 11OHA4 is Cytochrome P450 11β-hydroxylase, also known as CYP11B1.[3] This mitochondrial enzyme catalyzes the 11β-hydroxylation of androstenedione (A4).[3] While CYP11B1's primary role is in the final step of cortisol synthesis, it also efficiently converts A4 to 11OHA4.[3] Kinetic studies have shown that CYP11B1 has a high affinity for androstenedione, with a Michaelis constant (Km) of 0.21 μM and a maximal velocity (Vmax) of 315.77 pmol/min/mg protein.[3]

Metabolism of 11-Beta-hydroxyandrostenedione

11OHA4 is not an end-product but rather a substrate for a cascade of enzymatic reactions that produce a series of other biologically active steroids.[4]

3.1. The 11β-Hydroxysteroid Dehydrogenase (11βHSD) Pathway

The 11β-hydroxyl group of 11OHA4 can be oxidized by 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2) to form 11-keto-androstenedione (11KA4).[5][6] Conversely, 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1) can catalyze the reverse reaction, converting 11KA4 back to 11OHA4.[6]

3.2. The 17β-Hydroxysteroid Dehydrogenase (17βHSD) Pathway

Various isoforms of 17β-hydroxysteroid dehydrogenase can act on 11-oxygenated androgens. For instance, 11OHA4 can be converted to 11β-hydroxytestosterone (11OHT), and 11KA4 can be converted to the potent androgen 11-ketotestosterone (11KT).[7][8]

3.3. The Steroid 5α-Reductase (SRD5A) Pathway

The steroid 5α-reductase enzymes (SRD5A1 and SRD5A2) can reduce the A-ring of 11-oxygenated androgens. 11OHA4 can be converted to 11β-hydroxy-5α-androstanedione.[9][10] Further metabolism can lead to the formation of 11-ketodihydrotestosterone (11KDHT), another potent androgen.[9]

Biological Significance and Androgenic Activity

While 11OHA4 itself has negligible androgenic activity, its downstream metabolites, particularly 11-ketotestosterone (11KT) and 11-ketodihydrotestosterone (11KDHT), are potent agonists of the androgen receptor (AR).[11][12]

| Steroid | Androgen Receptor Activation (EC50, nM) | Reference |

| Testosterone | 0.22 | [1][13] |

| 11-Ketotestosterone (11KT) | 0.74 | [1][13] |

| 11-Ketodihydrotestosterone (11KDHT) | Not explicitly found |

Table 1: Androgen Receptor Activation by 11OHA4 Metabolites.

The discovery that the adrenal gland can produce precursors to potent androgens has significant implications for our understanding of androgen-dependent pathologies, especially in conditions where gonadal androgen production is suppressed, such as in castration-resistant prostate cancer.[14]

Experimental Protocols

5.1. Historical Methods

-

Bovine Adrenal Perfusion (Jeanloz et al., 1953): This technique involved the isolation of bovine adrenal glands and the cannulation of the adrenal vein to allow for the controlled perfusion of a solution containing the precursor steroid (androstenedione) through the gland's vascular system. The outflowing perfusate was then collected and subjected to chemical extraction and analysis.

-

Human Adrenal Tissue Incubation (Touchstone et al., 1955): Slices or homogenates of human adrenal tissue were incubated in a buffered medium containing the steroid precursor. After a set incubation period, the medium and tissue were extracted with organic solvents to isolate the newly synthesized steroids.

-

Paper Chromatography: In the 1950s, paper chromatography was a primary method for separating and identifying steroids.[15][16][17][18][19] This technique involved spotting the steroid extract onto a special paper and allowing a solvent system to move up the paper, separating the different steroids based on their polarity. The position of the separated steroids was then visualized using various chemical reagents.

5.2. Modern Methods

-

Cell Culture and Transfection: Modern research heavily relies on cell lines, such as the human adrenal NCI-H295R cell line, which can be cultured and stimulated (e.g., with forskolin) to produce steroids.[20] For studying specific enzyme activities, non-steroidogenic cell lines like HEK293 are often transiently transfected with plasmids expressing the gene for the enzyme of interest.[3]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful analytical technique has revolutionized steroid analysis.[20] It allows for the highly sensitive and specific separation and quantification of a wide range of steroids in complex biological samples, such as cell culture media, plasma, and tissue extracts.

Conclusion

The journey of 11-Beta-hydroxyandrostenedione research, from its initial discovery in the 1950s to its recent re-emergence as a key player in adrenal androgen synthesis, highlights the dynamic nature of scientific inquiry. For researchers and drug development professionals, a thorough understanding of the history, biosynthesis, metabolism, and biological activity of 11OHA4 is essential for developing novel therapeutic strategies targeting androgen-dependent diseases. The continued exploration of this once-forgotten steroid and its potent metabolites promises to yield new insights into the complexities of human endocrinology.

References

- 1. research.rug.nl [research.rug.nl]

- 2. 11β-hydroxyandrostenedione returns to the steroid arena: biosynthesis, metabolism and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Androstenedione Is the Preferred Substrate for Cytochrome P450 11β-hydroxylase Leading to the Production of 11β-Hydroxyandrostenedione in the Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 11β-Hydroxyandrostenedione Returns to the Steroid Arena: Biosynthesis, Metabolism and Function [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The key role of 17 beta-hydroxysteroid dehydrogenases in sex steroid biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 11-Oxygenated androgens in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 11β-Hydroxyandrostenedione Returns to the Steroid Arena: Biosynthesis, Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]

- 12. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Androgen receptor mutations modulate activation by 11-oxygenated androgens and glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What is the role of 11-Ketotestosterone in Prostate cancer ? - Nederlandse Vereniging voor Endocrinologie [nve.nl]

- 15. Methods of paper chromatography of steroids applicable to the study of steroids in mammalian blood and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Methods of paper chromatography of steroids applicable to the study of steroids in mammalian blood and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Paper-chromatographic Technique for the Determination of Plasma Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Investigating the biosynthesis and metabolism of 11β-hydroxyandrostenedione - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of 11-Oxygenated Androgens: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, signaling, and clinical relevance of a resurgent class of steroid hormones.

Introduction

For decades, testosterone and dihydrotestosterone (DHT) have been considered the primary biologically active androgens in humans. However, a growing body of evidence has brought a class of adrenal-derived steroids, the 11-oxygenated androgens, to the forefront of endocrine research.[1][2] These compounds, once considered minor metabolites, are now recognized as potent activators of the androgen receptor (AR) and key players in both normal physiology and a range of pathologies, most notably in castration-resistant prostate cancer (CRPC).[3][4] This technical guide provides a comprehensive overview of the biological significance of 11-oxygenated androgens, with a focus on their synthesis, signaling pathways, quantitative parameters, and the experimental methodologies used to study them.

Synthesis and Metabolism: An Adrenal and Peripheral Partnership

The synthesis of 11-oxygenated androgens originates predominantly in the adrenal cortex, with subsequent metabolic activation occurring in peripheral tissues.[5][6]

Adrenal Production of Precursors

The initial and rate-limiting step in the synthesis of 11-oxygenated androgens is the 11β-hydroxylation of the adrenal-derived androgen precursor, androstenedione (A4). This reaction is catalyzed by cytochrome P450 11β-hydroxylase (CYP11B1) , an enzyme primarily expressed in the zona fasciculata and reticularis of the adrenal gland.[6][7] This process yields 11β-hydroxyandrostenedione (11OHA4), the most abundant circulating 11-oxygenated androgen precursor.[2][8] CYP11B1 can also hydroxylate testosterone to a lesser extent, forming 11β-hydroxytestosterone (11OHT).[9] The production of these precursors is under the control of the hypothalamic-pituitary-adrenal (HPA) axis via adrenocorticotropic hormone (ACTH).[4]

Peripheral Activation to Potent Androgens

The conversion of adrenal-derived precursors into highly potent androgens occurs in peripheral tissues, such as adipose tissue and the prostate.[1][10] The key enzymes involved in this activation cascade include:

-

11β-hydroxysteroid dehydrogenase type 2 (HSD11B2): This enzyme, highly expressed in mineralocorticoid target tissues like the kidney, oxidizes the 11β-hydroxyl group of 11OHA4 and 11OHT to form 11-ketoandrostenedione (11KA4) and 11-ketotestosterone (11KT), respectively.[7][8]

-

Aldo-keto reductase family 1 member C3 (AKR1C3): Also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), AKR1C3 is a crucial enzyme in androgen synthesis. It efficiently reduces the 17-keto group of 11KA4 to produce the potent androgen 11KT.[7][10] Notably, AKR1C3 exhibits a significantly higher catalytic efficiency for 11KA4 compared to the classic androgen precursor androstenedione.[11]

-

Steroid 5α-reductase (SRD5A): The SRD5A enzymes, particularly SRD5A1 and SRD5A2, are responsible for the 5α-reduction of testosterone to the more potent DHT. These enzymes can also convert 11KT to 11-ketodihydrotestosterone (11KDHT) , an androgen with potency comparable to DHT.[5][10]

The following diagram illustrates the primary synthesis pathway of 11-oxygenated androgens.

Figure 1. Simplified biosynthesis pathway of 11-oxygenated androgens.

Signaling and Biological Activity

The biological effects of 11-oxygenated androgens are mediated through their interaction with the androgen receptor.

Androgen Receptor Activation

11KT and 11KDHT are potent agonists of the human androgen receptor, with potencies comparable to testosterone and DHT, respectively.[5][12] Upon binding to the AR in the cytoplasm, these androgens induce a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation to the nucleus.[13] In the nucleus, the AR-ligand complex binds to androgen response elements (AREs) on the DNA, recruiting co-regulatory proteins and modulating the transcription of target genes.[13] This signaling cascade can stimulate cell growth and the expression of androgen-dependent genes.[14]

The following diagram depicts the androgen receptor signaling pathway activated by 11-ketotestosterone.

Figure 2. Androgen receptor signaling pathway activated by 11-ketotestosterone.

Quantitative Data

The following tables summarize key quantitative data related to the activity and circulating levels of 11-oxygenated androgens.

Table 1: Androgen Receptor Binding and Activation

| Compound | Binding Affinity (Ki, nM) | Receptor Activation (EC50, nM) |

| 11-Ketotestosterone (11KT) | 80.8[15] | 0.74[16] |

| 11-Ketodihydrotestosterone (11KDHT) | 20.4[3][15] | 1.35[3] |

| Testosterone (T) | 34.3[16] | 0.22[16] |

| Dihydrotestosterone (DHT) | 22.7[16] | - |

Table 2: Enzyme Kinetics

| Enzyme | Substrate | Km (µM) | Vmax/Km (Enzyme Efficiency) |

| AKR1C3 | 11-Ketoandrostenedione (11KA4) | - | 8-fold higher than for Androstenedione[10][11] |

| Androstenedione (A4) | - | - | |

| 5α-Androstanedione | - | 24-fold lower than for 11KA4[11] | |

| SRD5A1 | 11-Ketotestosterone (11KT) | 0.64[5] | Low efficiency[5] |

| Testosterone (T) | 0.55[5] | 10-fold higher than for 11KT[5] | |

| SRD5A2 | Testosterone (T) | 0.7[17] | - |

Table 3: Circulating Concentrations of 11-Oxygenated Androgens

| Population | 11OHA4 (nmol/L) | 11KA4 (nmol/L) | 11KT (nmol/L) | 11OHT (nmol/L) |

| Healthy Men | 3.37[11] | 0.76[11] | 0.44[11] | 0.57[11] |

| Healthy Women (Postmenopausal) | > DHEA[17] | - | Higher than Testosterone[17] | - |

| CRPC Patients (untreated) | 3.1 - 6.1[8] | - | 0.39 (median)[18] | 0.1 - 0.4[8] |

Clinical Significance

The resurgence of interest in 11-oxygenated androgens is largely due to their implications in several clinical conditions.

Castration-Resistant Prostate Cancer (CRPC)

In men with advanced prostate cancer, androgen deprivation therapy (ADT) is the standard of care. However, the disease often progresses to a castration-resistant state. In CRPC, the adrenal gland continues to produce 11-oxygenated androgen precursors, which are then converted to potent androgens like 11KT within the tumor microenvironment.[3][4] In fact, 11KT becomes the predominant circulating active androgen in many CRPC patients, driving continued AR signaling and tumor growth.[3][18]

Other Endocrine Disorders

Elevated levels of 11-oxygenated androgens have also been implicated in other endocrine disorders, including:

-

Congenital Adrenal Hyperplasia (CAH): A group of genetic disorders affecting adrenal steroid synthesis.

-

Polycystic Ovary Syndrome (PCOS): A common hormonal disorder among women of reproductive age.[2]

-

Cushing's Syndrome: A condition caused by prolonged exposure to high levels of cortisol.[2]

Experimental Protocols

The study of 11-oxygenated androgens relies on specialized analytical and biological assays.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the accurate and sensitive quantification of 11-oxygenated androgens in biological matrices such as serum, plasma, and tissue extracts.[6][19][20]

General Protocol for Serum/Plasma Analysis:

-

Sample Preparation:

-

Thaw frozen serum or plasma samples on ice.

-

Spike samples with a mixture of stable isotope-labeled internal standards for each analyte to be quantified.

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

-

Extraction:

-

The supernatant can be directly analyzed or subjected to further purification using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[20]

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample into an LC system coupled to a triple quadrupole mass spectrometer.

-

Separate the different steroid isomers using a suitable chromatography column and gradient elution.

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive electrospray ionization mode.

-

Generate a calibration curve using standards of known concentrations to calculate the concentration of each analyte in the samples.

-

The following diagram outlines a typical workflow for LC-MS/MS analysis of 11-oxygenated androgens.

Figure 3. Experimental workflow for LC-MS/MS analysis of 11-oxygenated androgens.

Androgen Receptor Transactivation Assay

This cell-based assay is used to determine the ability of a compound to activate the androgen receptor.

General Protocol:

-

Cell Culture:

-

Use a suitable cell line (e.g., prostate cancer cells like LNCaP or PC-3) that is stably or transiently co-transfected with two plasmids:

-

An expression vector for the human androgen receptor.

-

A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter.

-

-

-

Treatment:

-

Plate the cells in a multi-well plate and treat them with various concentrations of the test compound (e.g., 11KT, 11KDHT) or a vehicle control.

-

-

Incubation:

-

Incubate the cells for a sufficient period (e.g., 24 hours) to allow for AR activation and luciferase expression.

-

-

Lysis and Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration.

-

Plot the dose-response curve and calculate the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.

-

Conclusion and Future Directions

The 11-oxygenated androgens have emerged from relative obscurity to become recognized as critical players in androgen physiology and pathophysiology. Their unique adrenal origin and potent androgenic activity, particularly in the context of CRPC, have opened new avenues for research and drug development. Future studies will likely focus on further elucidating the tissue-specific regulation of their synthesis and metabolism, their precise roles in various androgen-dependent diseases, and the development of novel therapeutic strategies that target this important pathway. For researchers and drug development professionals, a thorough understanding of the biological significance of 11-oxygenated androgens is essential for advancing the fields of endocrinology and oncology.

References

- 1. 11-Oxygenated androgen precursors are the preferred substrates for aldo-keto reductase 1C3 (AKR1C3): implications for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The role of 11-oxygenated androgens in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Impaired 11β-Hydroxysteroid Dehydrogenase Type 2 Activity in Kidney Disease Disrupts 11-Oxygenated Androgen Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 11-Oxygenated androgen precursors are the preferred substrates for aldo-keto reductase 1C3 (AKR1C3): Implications for castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mutations in CYP11B1 gene: phenotype-genotype correlations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 14. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Corticosteroid 11-beta-dehydrogenase isozyme 2 - Wikipedia [en.wikipedia.org]

- 16. Mutational analysis of SRD5A2: From gene to functional kinetics in individuals with steroid 5α-reductase 2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. The glucocorticoid-activating enzyme 11β-hydroxysteroid dehydrogenase type 1 catalyzes the activation of testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Role of Cytochrome P450 11B1 in the Synthesis of 11-Beta-hydroxyandrostenedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cytochrome P450 11β-hydroxylase (CYP11B1) is a critical mitochondrial enzyme in the adrenal cortex, primarily known for its role in the final step of cortisol synthesis.[1][2] However, emerging research has highlighted its significant function in androgen metabolism, specifically in the synthesis of 11-oxygenated androgens.[3][4] This guide provides a comprehensive technical overview of the role of CYP11B1 in catalyzing the conversion of androstenedione (A4) to 11β-hydroxyandrostenedione (11OHA4), a key precursor in an alternative pathway to active androgens.[3] We will delve into the biochemical pathways, enzymatic kinetics, detailed experimental protocols, and the physiological significance of this reaction, presenting quantitative data and visual diagrams to facilitate a deeper understanding for research and drug development applications.

The Biochemical Pathway: Adrenal Androgen Synthesis

The synthesis of 11OHA4 is an integral part of the adrenal steroidogenesis pathway. The process begins with cholesterol and proceeds through a series of enzymatic reactions. Within the zona fasciculata and zona reticularis of the adrenal gland, CYP11B1 is expressed and carries out its crucial function.[5][6]

The primary role of CYP11B1 is to catalyze the 11β-hydroxylation of 11-deoxycortisol to produce cortisol.[2][3] However, it also acts on adrenal androgens. Androstenedione, produced from dehydroepiandrosterone (DHEA) via the action of 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2), serves as a substrate for CYP11B1.[7] The enzyme hydroxylates androstenedione at the C11 position, yielding 11OHA4.[5][7] This steroid is a major product of the adrenal glands, with its production significantly increased by adrenocorticotropic hormone (ACTH) stimulation.[3][8]

While CYP11B1 can also convert testosterone (T) to 11β-hydroxytestosterone (11OHT), the low intra-adrenal levels of testosterone mean that the vast majority of 11-oxygenated androgens originate from 11OHA4.[5][7]

Enzymatic Kinetics and Substrate Preference

Quantitative studies have demonstrated that androstenedione is a preferred substrate for CYP11B1, even over its classical substrates in the glucocorticoid pathway. The catalytic efficiency of CYP11B1 towards androstenedione is significantly higher than for testosterone, 11-deoxycortisol (S), and deoxycorticosterone (DOC).[1] This high affinity and turnover rate provide a biochemical basis for the observation that 11OHA4 is one of the major androgens produced by the adrenal gland.[1][9]

Table 1: Michaelis-Menten Kinetic Parameters for CYP11B1 Substrates

| Substrate | Km (μM) | Vmax (pmol/min/mg protein) | Catalytic Efficiency (Vmax/Km) |

| Androstenedione (A4) | 0.21 | 315.77 | 1503.67 |

| Testosterone (T) | Higher than A4 | Lower than A4 | Lower than A4 |

| 11-Deoxycortisol (S) | Higher than A4 | Lower than A4 | Lower than A4 |

| Deoxycorticosterone (DOC) | Higher than A4 | Lower than A4 | Lower than A4 |

| Data derived from studies in HEK-293 cells transiently transfected with CYP11B1.[1] Specific values for T, S, and DOC were not provided in the abstract but were stated to be less favorable than A4. |

The low Km value for androstenedione (0.21 μM) indicates a high binding affinity of the enzyme for this substrate.[1] Coupled with a high Vmax, the data suggests that CYP11B1 readily converts androstenedione to 11OHA4, which could potentially modulate cortisol production through substrate competition.[1][6]

Experimental Protocols

The characterization of CYP11B1's activity on androstenedione has been achieved through various in vitro experimental setups.

In Vitro Assay for CYP11B1 Activity

This protocol describes a common method to determine the kinetic parameters of CYP11B1.

-

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK-293) or COS-1 cells are cultured in appropriate media.[1][8]

-

Cells are transiently transfected with an expression vector containing the human CYP11B1 gene.[1]

-

Co-transfection with vectors for the necessary mitochondrial redox partners, adrenodoxin and adrenodoxin reductase, is performed to ensure proper electron transfer for CYP11B1 activity.[1][10]

-

-

Substrate Incubation:

-

Transfected cells are incubated with varying concentrations of androstenedione (e.g., 0.2 µM to 5 µM).[1]

-

The incubation is carried out for a specified time period in a controlled environment (e.g., 37°C, 5% CO2).

-

-

Steroid Extraction and Analysis:

-

Following incubation, the reaction is stopped, and steroids are extracted from the cell media using an organic solvent like ethyl acetate.

-

The extracted steroids are dried and reconstituted in a suitable solvent for analysis.

-

Quantification of the product, 11OHA4, and the remaining substrate, androstenedione, is performed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[11]

-

-

Data Analysis:

-

Progress curves are generated from the quantified data.

-

The Michaelis-Menten equation is used to fit the data and determine the kinetic parameters, Km and Vmax.[1]

-

Assay for Downstream Metabolism

To study the subsequent metabolism of 11OHA4, similar cell-based assays are used, but with cells expressing other key enzymes like 11β-hydroxysteroid dehydrogenases (11βHSD1 and 11βHSD2) or steroid 5α-reductases.[8][11] For instance, Chinese hamster ovary (CHO) cells or prostate cancer cell lines (LNCaP) are transfected to express the enzyme of interest and then incubated with 11OHA4.[11] The products, such as 11-ketoandrostenedione (11KA4) or 11β-hydroxy-5α-androstanedione, are then quantified.[8][11]

Downstream Metabolism of 11-Beta-hydroxyandrostenedione

11OHA4 is not an endpoint but a precursor to other potent androgens. Its metabolism occurs primarily in peripheral tissues.[4][5]

-

Conversion to 11-ketoandrostenedione (11KA4): The enzyme 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2) catalyzes the oxidation of the 11β-hydroxyl group of 11OHA4, converting it to 11KA4.[8][12] Conversely, 11βHSD1 can catalyze the reverse reaction.[8][12]

-

Conversion to 11-ketotestosterone (11KT): 11KA4 is then converted to the potent androgen 11KT by enzymes with 17β-hydroxysteroid dehydrogenase activity, such as aldo-keto reductase 1C3 (AKR1C3).[7] This conversion is a prerequisite for androgenic activity, as 11OHA4 itself is not a substrate for AKR1C3.[7]

Physiological and Pathophysiological Significance

The synthesis of 11OHA4 by CYP11B1 is of considerable physiological importance. The resulting 11-oxygenated androgens, particularly 11KT and its 5α-reduced metabolite 11-keto-dihydrotestosterone (11KDHT), are potent agonists of the human androgen receptor, with potencies similar to testosterone and dihydrotestosterone, respectively.[3][5] In contrast, 11OHA4 and 11KA4 exhibit minimal direct androgenic activity.[1][5]

This pathway is particularly relevant in conditions of androgen excess:

-

Congenital Adrenal Hyperplasia (CAH): In 21-hydroxylase deficiency (21OHD), the most common form of CAH, precursors are shunted towards androgen production. This leads to increased levels of androstenedione and subsequently, a significant elevation in 11OHA4 and downstream 11-oxygenated androgens, which are now recognized as important markers of virilization in this condition.[3][6][13]

-

Polycystic Ovary Syndrome (PCOS): A significant portion of circulating androgens in women with PCOS can be 11-oxygenated androgens, highlighting the contribution of this adrenal pathway to hyperandrogenism.[3]

Conclusion

CYP11B1 plays a pivotal and previously underappreciated role in adrenal androgen synthesis. Its high catalytic efficiency for converting androstenedione to 11β-hydroxyandrostenedione establishes this reaction as a key control point in the production of 11-oxygenated androgens.[1][6] Understanding the kinetics, regulation, and downstream metabolism of this pathway is crucial for researchers and drug development professionals. The insights gained can inform the development of novel diagnostic markers for androgen excess disorders and potentially lead to new therapeutic strategies targeting the activity of CYP11B1 and other enzymes in this pathway.

References

- 1. Androstenedione Is the Preferred Substrate for Cytochrome P450 11β-hydroxylase Leading to the Production of 11β-Hydroxyandrostenedione in the Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CYP11B1 gene: MedlinePlus Genetics [medlineplus.gov]

- 3. Monogenic Disorders of Adrenal Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 11-Oxygenated androgens in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Rise, Fall, and Resurrection of 11-Oxygenated Androgens in Human Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. 11β-Hydroxyandrostenedione Returns to the Steroid Arena: Biosynthesis, Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. 11β-hydroxyandrostenedione, the product of androstenedione metabolism in the adrenal, is metabolized in LNCaP cells by 5α-reductase yielding 11β-hydroxy-5α-androstanedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 11β-Hydroxyandrostenedione Returns to the Steroid Arena: Biosynthesis, Metabolism and Function [mdpi.com]

- 13. Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of 11-Beta-hydroxyandrostenedione in Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of androgen signaling in prostate cancer is evolving, with a growing recognition of the significant role played by adrenal-derived androgens. Among these, 11-beta-hydroxyandrostenedione (11OHA4) has emerged as a crucial precursor to potent androgens that can drive prostate cancer progression, particularly in the castration-resistant state (CRPC).[1][2][3] This technical guide provides a comprehensive overview of the current understanding of 11OHA4's role in prostate cancer, focusing on its metabolism, the biological activity of its derivatives, and the experimental methodologies used to investigate these processes.

11OHA4 is an adrenal C19 steroid that serves as a substrate for a series of enzymatic conversions within prostate cancer cells, leading to the formation of highly active androgens such as 11-ketotestosterone (11KT) and 11-ketodihydrotestosterone (11KDHT).[1][4] These 11-oxygenated androgens can bind to and activate the androgen receptor (AR), a key driver of prostate cancer growth and survival, with potencies comparable to or even exceeding that of testosterone.[2][4][5] This guide will delve into the metabolic pathways, summarize key quantitative data, provide detailed experimental protocols, and visualize the intricate signaling and experimental workflows.

Data Presentation

Quantitative Analysis of 11-Oxygenated Androgens

The following tables summarize the concentrations of 11OHA4 and its key metabolites in prostate cancer patient plasma and tissue, as well as the androgenic activity of these compounds.

Table 1: Concentrations of 11-Oxygenated Androgens in Prostate Cancer Patients [1]

| Steroid | Concentration in Plasma (nM) | Concentration in Prostate Cancer Tissue (ng/g) |

| 11OHA4 | ≈ 230 - 440 | 13 - 37.5 |

| 11KT | ≈ 250 - 390 | 13 - 37.5 |

| 11KDHT | ≈ 19 | 13 - 37.5 |

| DHT | < 0.14 | - |

Table 2: Androgen Receptor Activation by 11-Oxygenated Androgens [2][5][6]

| Steroid | Cell Line/System | EC50 (nM) for AR Activation |

| Testosterone | Wild-Type AR | 0.22 |

| 11-Ketotestosterone (11KT) | Wild-Type AR | 0.74 |

| 11-Ketotestosterone (11KT) | AR H875Y Mutant | 0.15 |

| 11-Ketotestosterone (11KT) | AR L702H Mutant | 35.8 |

| 11β-Hydroxytestosterone (11OHT) | AR H875Y Mutant | 0.4 |

| Cortisol | AR L702H Mutant | 29.1 |

| Prednisolone | AR L702H Mutant | 48 |

Table 3: Metabolism of 11OHA4 in Prostate Cell Lines [1]

| Cell Line | Initial 11OHA4 | % Metabolized | Key Metabolites |

| LNCaP (Prostate Cancer) | 1 µM | 80% | 11-ketoandrostenedione (11KA4), 11-ketotestosterone (11KT) |

| PNT2 (Normal Prostate Epithelium) | 1 µM | 20% | 11-ketoandrostenedione (11KA4), 11-ketodihydrotestosterone (11KDHT), 11β-hydroxy-5α-androstanedione (11OH-5αDIONE) |

Experimental Protocols

Cell Culture for Steroid Metabolism Studies

Objective: To culture prostate cancer (LNCaP) and normal prostate epithelial (PNT2) cells for subsequent steroid metabolism and androgen receptor activation assays.

Materials:

-

LNCaP and PNT2 cell lines

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

Cell culture flasks and plates

Protocol:

-

Maintain LNCaP and PNT2 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

For steroid metabolism experiments, seed the cells in appropriate culture plates and allow them to reach 70-80% confluency.

-

Prior to steroid treatment, replace the growth medium with a serum-free medium for 24 hours to minimize the influence of exogenous steroids.

Steroid Conversion Assay

Objective: To determine the metabolic fate of 11OHA4 in prostate cell lines.

Materials:

-

Cultured LNCaP or PNT2 cells

-

11-Beta-hydroxyandrostenedione (11OHA4)

-

Serum-free cell culture medium

-

Organic solvent (e.g., methyl tert-butyl ether - MTBE) for steroid extraction

-

Internal standards for mass spectrometry (e.g., deuterated steroids)

Protocol:

-

To the serum-starved cells, add fresh serum-free medium containing 11OHA4 at a final concentration of 1 µM.

-

Incubate the cells for a defined period (e.g., 24, 48 hours).

-

Collect the cell culture medium.

-

Perform a liquid-liquid extraction of the steroids from the medium using an appropriate organic solvent like MTBE.

-

Evaporate the organic solvent and reconstitute the steroid extract in a suitable solvent for analysis.

-

Analyze the steroid metabolites using Ultra-Performance Convergence Chromatography Tandem Mass Spectrometry (UPC2-MS/MS).

UPC2-MS/MS Quantification of Steroids

Objective: To separate and quantify 11OHA4 and its metabolites.

Instrumentation:

-

Waters ACQUITY UPC2 System

-

Waters Xevo TQ-S Mass Spectrometer

Chromatographic Conditions (example):

-

Column: Acquity UPC2 Trefoil AMY1 (3.0 x 150 mm, 2.5 µm)

-

Mobile Phase A: CO2

-

Mobile Phase B: Methanol/Acetonitrile mixture

-

Gradient: A suitable gradient to separate the steroids of interest.

-

Flow Rate: 1.5 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2 µL

Mass Spectrometry Conditions (example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-product ion transitions for each steroid and internal standard.

Androgen Receptor (AR) Transactivation Assay

Objective: To assess the ability of 11OHA4 metabolites to activate the androgen receptor.

Materials:

-

Prostate cancer cell line (e.g., LNCaP or a suitable reporter cell line)

-

Luciferase reporter plasmid containing androgen response elements (AREs)

-

Transfection reagent

-

11-oxygenated androgens (e.g., 11KT, 11KDHT) and control androgens (e.g., DHT)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed cells in a multi-well plate.

-

Co-transfect the cells with the ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

-

After 24 hours, replace the medium with a serum-free medium containing various concentrations of the test steroids (e.g., 0.01 nM to 1000 nM).

-

Incubate for another 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

-

Calculate the fold induction of luciferase activity relative to the vehicle-treated control.

-

Determine the EC50 value for each steroid.

Quantitative Real-Time PCR (qPCR) for AR Target Gene Expression

Objective: To measure the expression of AR target genes in response to treatment with 11-oxygenated androgens.

Materials:

-

LNCaP cells

-

11-Ketotestosterone (11KT) and Dihydrotestosterone (DHT)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for AR target genes (e.g., KLK3 (PSA), TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH)

-

qPCR master mix

-

Real-time PCR instrument

Protocol:

-

Treat LNCaP cells with 1 nM or 10 nM of 11KT or DHT for 24 hours.

-

Extract total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using specific primers for the target and housekeeping genes.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.[4][7]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Metabolic conversion of 11OHA4 to potent AR agonists and subsequent signaling.

Caption: Workflow for analyzing 11OHA4 metabolism in prostate cancer cells.

References

- 1. Profiling adrenal 11β-hydroxyandrostenedione metabolites in prostate cancer cells, tissue and plasma: UPC2-MS/MS quantification of 11β-hydroxytestosterone, 11keto-testosterone and 11keto-dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of 11-oxygenated androgens in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of 11-oxygenated androgens in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Androgen receptor mutations modulate activation by 11-oxygenated androgens and glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.eur.nl [pure.eur.nl]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of 11-Beta-hydroxyandrostenedione using 11-Beta-hydroxyandrostenedione-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 11-Beta-hydroxyandrostenedione (11-OHA4) in human serum. The method utilizes a stable isotope-labeled internal standard, 11-Beta-hydroxyandrostenedione-d4, to ensure high accuracy and precision, making it suitable for clinical research applications in endocrinology, particularly in the study of adrenal and gonadal disorders. The protocol includes a straightforward sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometric parameters for reliable quantification.

Introduction